molecular formula C18H33O4- B3281108 17-Methoxy-17-oxoheptadecanoate CAS No. 72849-42-4

17-Methoxy-17-oxoheptadecanoate

Cat. No. B3281108
CAS RN: 72849-42-4
M. Wt: 313.5 g/mol
InChI Key: ACZRHOXYVXBTNB-UHFFFAOYSA-M
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Description

17-Methoxy-17-oxoheptadecanoate (MOH) is a synthetic compound that is widely used in scientific research for its unique properties. It belongs to the family of fatty acid derivatives, and its chemical structure comprises a long-chain fatty acid with an ester linkage and a methoxy group at the 17th carbon position. MOH has been extensively studied for its potential applications in various fields, including drug discovery, biochemistry, and physiology.

Mechanism of Action

The mechanism of action of 17-Methoxy-17-oxoheptadecanoate is still not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. 17-Methoxy-17-oxoheptadecanoate has also been shown to activate peroxisome proliferator-activated receptor (PPAR) alpha, a nuclear receptor that regulates lipid metabolism and inflammation.
Biochemical and Physiological Effects:
17-Methoxy-17-oxoheptadecanoate has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in macrophages and other immune cells. 17-Methoxy-17-oxoheptadecanoate has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, making it a potential therapeutic agent for diabetes.

Advantages and Limitations for Lab Experiments

17-Methoxy-17-oxoheptadecanoate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It can be easily incorporated into various assays and experiments, making it a versatile tool for scientific research. However, 17-Methoxy-17-oxoheptadecanoate also has some limitations, including its potential toxicity and limited availability. It is important to use 17-Methoxy-17-oxoheptadecanoate with caution and to follow proper safety protocols when working with this compound.

Future Directions

There are several future directions for research on 17-Methoxy-17-oxoheptadecanoate. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and diabetes. Further studies are needed to investigate the safety and efficacy of 17-Methoxy-17-oxoheptadecanoate in animal models and clinical trials. Another area of interest is the development of new synthetic methods for 17-Methoxy-17-oxoheptadecanoate and its derivatives, which could lead to the discovery of new bioactive compounds. Overall, 17-Methoxy-17-oxoheptadecanoate is a promising compound with numerous potential applications in scientific research.

Scientific Research Applications

17-Methoxy-17-oxoheptadecanoate has been used in numerous scientific studies to investigate its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for drug discovery. 17-Methoxy-17-oxoheptadecanoate has also been used as a substrate for the synthesis of various bioactive compounds, such as prostaglandins and leukotrienes.

properties

IUPAC Name

17-methoxy-17-oxoheptadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O4/c1-22-18(21)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(19)20/h2-16H2,1H3,(H,19,20)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZRHOXYVXBTNB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30823163
Record name 17-Methoxy-17-oxoheptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30823163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Methoxy-17-oxoheptadecanoate

CAS RN

72849-42-4
Record name 17-Methoxy-17-oxoheptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30823163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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